

# An In-depth Technical Guide to Sfnnggp-NH2 (CAS 261521-21-5)

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## Compound of Interest

Compound Name: Sfnnggp-NH2

Cat. No.: B15137836

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## Abstract

**Sfnnggp-NH2**, with CAS number 261521-21-5, is the C-terminally amidated hexapeptide Ser-Phe-Asn-Gly-Gly-Pro-NH2. It corresponds to the tethered ligand sequence of the murine Protease-Activated Receptor-3 (PAR-3). Contrary to what its origin might suggest, experimental evidence indicates that **Sfnnggp-NH2** does not activate PAR-3. Instead, it functions as an agonist for Protease-Activated Receptor-1 (PAR-1) and Protease-Activated Receptor-2 (PAR-2). This guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for the study of **Sfnnggp-NH2**.

## Core Properties

**Sfnnggp-NH2** is a synthetic peptide that has been instrumental in elucidating the pharmacology of Protease-Activated Receptors. Its primary role in research is as a tool to probe the function of PAR-1 and PAR-2.

## Chemical and Physical Properties

Property	Value	Reference
CAS Number	261521-21-5	N/A
Molecular Formula	C25H36N8O8	N/A
Molecular Weight	576.6 g/mol	N/A
Amino Acid Sequence	Ser-Phe-Asn-Gly-Gly-Pro-NH2	N/A
Synonyms	COAGULATION FACTOR II RECEPTOR-LIKE 2 (1-6) AMIDE (MOUSE), PAR-3 (1-6) AMIDE (MOUSE)	N/A
Appearance	White to off-white powder	N/A
Solubility	Soluble in water	N/A

## Biological Activity and Signaling Pathways

### Mechanism of Action

Initial hypotheses suggested that **Sfnggpp-NH2** would act as an agonist for its parent receptor, PAR-3. However, studies have demonstrated that the murine PAR-3 does not appear to signal directly in response to its tethered ligand. Instead, **Sfnggpp-NH2** has been shown to be a functional agonist of PAR-1 and PAR-2.<sup>[1][2]</sup> This cross-reactivity is a critical consideration in the design and interpretation of experiments using this peptide.

### Quantitative Biological Data

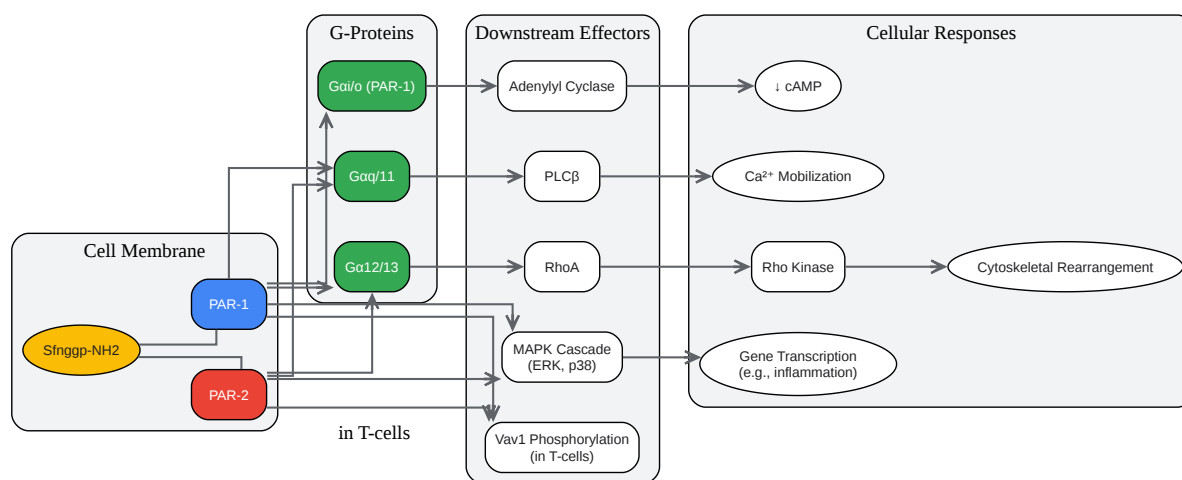
The potency of **Sfnggpp-NH2** in activating PAR-1 and PAR-2 has been quantified in a calcium mobilization assay using Jurkat T-leukemic cells.<sup>[2]</sup>

Receptor Activated	EC50 (μM)	Cell Line	Assay Type	Reference
PAR-1	~10	Jurkat	Calcium Mobilization	<a href="#">[2]</a>
PAR-2	~50	Jurkat	Calcium Mobilization	<a href="#">[2]</a>

## Signaling Pathways

Activation of PAR-1 and PAR-2 by **Sfnggpp-NH2** initiates a cascade of intracellular signaling events, primarily through the coupling to G-proteins. In T cells, activation of PAR-1 and PAR-2 has been shown to induce the tyrosine phosphorylation of Vav1, a key signal transducer. The general signaling pathways for PAR-1 and PAR-2 involve the activation of multiple G-protein subtypes, leading to diverse cellular responses.

Below is a generalized diagram of the signaling pathways activated by **Sfnggpp-NH2** through PAR-1 and PAR-2.

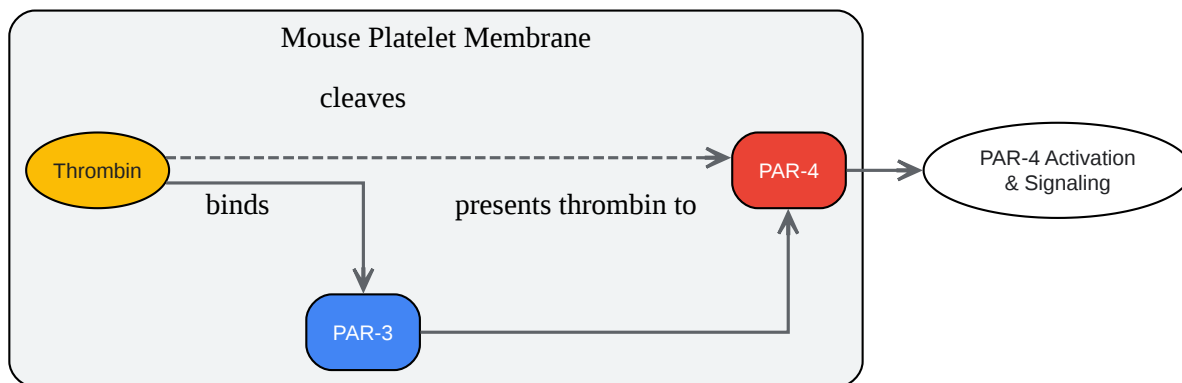


in T-cells

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**Sfnnggp-NH2** activates PAR-1 and PAR-2, leading to diverse downstream signaling cascades.

In the context of murine platelets, PAR-3, the parent receptor of the **Sfnnggp-NH2** sequence, acts as a cofactor for the activation of PAR-4 by thrombin. This highlights a distinct role for PAR-3 that does not involve direct signaling.



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In mouse platelets, PAR-3 functions as a cofactor for thrombin-mediated activation of PAR-4.

## Experimental Protocols

### Synthesis and Purification

**Sfnggp-NH2** is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Synthesis Workflow:



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A representative workflow for the solid-phase synthesis of **Sfnggp-NH2**.

Detailed Methodology (Representative Protocol):

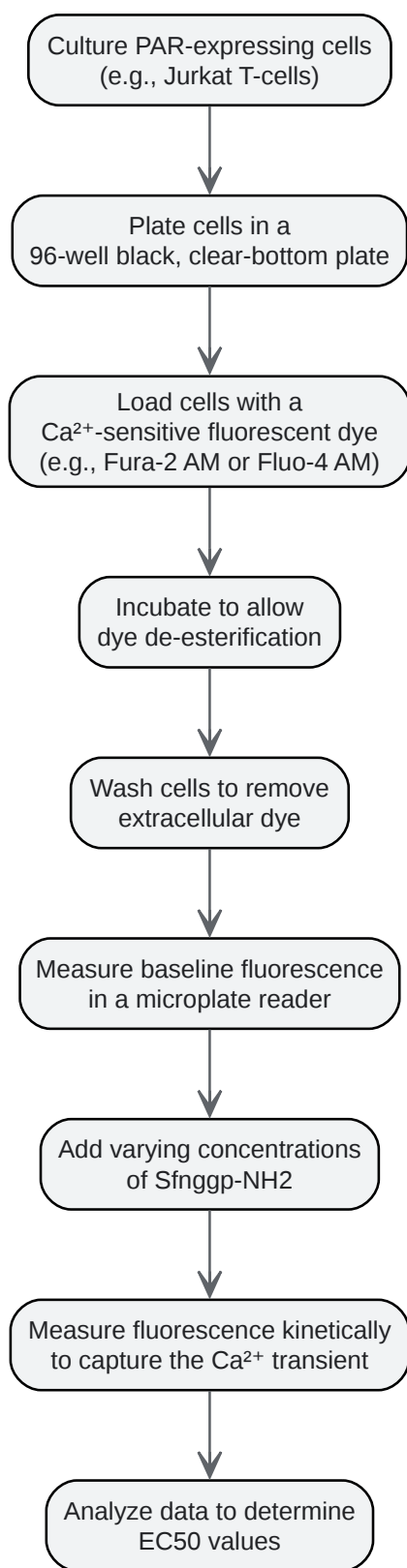
- **Resin Swelling:** Rink Amide resin is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).

- **Fmoc Deprotection:** The Fmoc protecting group is removed from the resin using a solution of 20% piperidine in DMF.
- **Amino Acid Coupling:** The C-terminal amino acid (Proline) is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and coupled to the deprotected resin.
- **Iterative Cycles:** The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Gly, Gly, Asn, Phe, Ser), using side-chain protected amino acids as necessary (e.g., Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH).
- **Cleavage and Deprotection:** The final peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
- **Precipitation:** The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether.
- **Purification:** The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
- **Characterization:** The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

## In Vitro Activity Assay: Calcium Mobilization

The activation of PAR-1 and PAR-2 by **Sfnggpp-NH2** can be assessed by measuring the resulting increase in intracellular calcium concentration ( $[Ca^{2+}]_i$ ).

Experimental Workflow:



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Workflow for a calcium mobilization assay to measure PAR activation by **Sfnnggp-NH2**.

#### Detailed Methodology (Representative Protocol):

- **Cell Culture:** Jurkat T-cells, which endogenously express PAR-1 and PAR-2, are cultured in appropriate media.
- **Cell Plating:** Cells are harvested and plated into a 96-well black-walled, clear-bottom microplate.
- **Dye Loading:** The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a buffer solution.
- **Incubation:** The plate is incubated to allow for the de-esterification of the dye within the cells.
- **Washing:** The cells are washed to remove any extracellular dye.
- **Assay:** The microplate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the automated addition of varying concentrations of **Sfnggp-NH2**. The fluorescence is then measured kinetically to record the transient increase in intracellular calcium.
- **Data Analysis:** The peak fluorescence response at each concentration of **Sfnggp-NH2** is used to generate a dose-response curve, from which the EC50 value can be calculated.

## Applications in Research

**Sfnggp-NH2** serves as a valuable pharmacological tool for:

- **Probing PAR-1 and PAR-2 function:** Its ability to activate both receptors allows for the study of their downstream signaling and physiological effects.
- **Deconvoluting PAR signaling:** In cell systems expressing multiple PARs, **Sfnggp-NH2** can be used in conjunction with other PAR agonists and antagonists to dissect the contribution of individual receptors to a cellular response.
- **Investigating PAR cross-talk:** The unexpected activity of a PAR-3-derived peptide on PAR-1 and PAR-2 highlights the potential for cross-reactivity among PAR activating peptides and provides a tool to study these interactions.



## Conclusion

**Sfnggp-NH2** is a synthetic peptide with a well-defined chemical structure and a nuanced biological activity profile. While derived from the tethered ligand of murine PAR-3, its primary function in experimental systems is as an agonist of PAR-1 and PAR-2. A thorough understanding of its cross-reactivity is essential for the accurate interpretation of research findings. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and functional characterization of this important research tool.

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## References

- 1. Tethered ligand-derived peptides of proteinase-activated receptor 3 (PAR3) activate PAR1 and PAR2 in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
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